1-(7-Fluoroquinolin-6-YL)ethanone
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Overview
Description
1-(7-Fluoroquinolin-6-YL)ethanone is a chemical compound belonging to the quinoline family, characterized by a fluorine atom at the 7th position of the quinoline ring and an ethanone group at the 6th position. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(7-Fluoroquinolin-6-YL)ethanone can be synthesized through various methods, including cyclization and cycloaddition reactions, displacement of halogen atoms, and direct fluorination. One common method involves the nucleophilic substitution of fluorine atoms on a quinoline precursor .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(7-Fluoroquinolin-6-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The ethanone group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
1-(7-Fluoroquinolin-6-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of materials with specific properties, such as dyes and catalysts
Mechanism of Action
The mechanism of action of 1-(7-Fluoroquinolin-6-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death . This specific mechanism makes them effective as antimicrobial agents.
Comparison with Similar Compounds
7-Fluoro-4-oxoquinoline: Another fluorinated quinoline derivative with similar biological activities.
6-Fluoro-2-quinolone: A compound with a fluorine atom at the 6th position, exhibiting antimicrobial properties.
7-Fluoro-3-quinolinecarboxylic acid: Known for its antibacterial activity
Uniqueness: 1-(7-Fluoroquinolin-6-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex quinoline derivatives with diverse biological activities.
Properties
IUPAC Name |
1-(7-fluoroquinolin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c1-7(14)9-5-8-3-2-4-13-11(8)6-10(9)12/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMRVOJBEHZQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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